

Dordaviprone Technical Support Center: Minimizing Off-Target Effects

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Compound of Interest		
Compound Name:	TMX-201	
Cat. No.:	B15611293	Get Quote

Welcome to the technical support center for dordaviprone (also known as ONC201). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during preclinical and experimental use of this compound. The following information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of dordaviprone?

Dordaviprone is a first-in-class small molecule imipridone with two primary molecular targets. It acts as a selective antagonist of the G-protein coupled dopamine receptors D2 (DRD2) and D3 (DRD3).[1] Additionally, it functions as an allosteric activator of the mitochondrial caseinolytic protease P (ClpP).[2][3]

Q2: What are the known off-target effects of dordaviprone from clinical studies?

In clinical settings, the most commonly reported adverse effects include fatigue, nausea, and headache.[4] While these are not definitively linked to specific off-target proteins, they provide insights into potential systemic effects that researchers should be aware of in their experimental models.

Q3: How can I be sure the observed phenotype in my experiment is due to on-target activity?



To confirm that the experimental results are due to the intended activity of dordaviprone, it is crucial to perform orthogonal validation. This involves using a structurally different molecule that targets the same protein to see if it recapitulates the phenotype. Additionally, genetic knockdown or knockout of the intended targets (DRD2, DRD3, or ClpP) should abrogate the effects of dordaviprone.

Q4: At what concentration should I use dordaviprone to minimize off-target effects?

It is recommended to perform a dose-response experiment to determine the minimal effective concentration that elicits the desired on-target effect in your specific experimental system. Using the lowest effective concentration will help to minimize the likelihood of engaging off-target proteins. Based on available data, dordaviprone exhibits low micromolar potencies for its primary targets.[5]

Troubleshooting Guide Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Off-target effects of dordaviprone at the concentration used.

Troubleshooting Steps:

- Optimize Concentration: Perform a dose-response curve to identify the lowest concentration of dordaviprone that produces the desired on-target effect.
- Orthogonal Validation: Use a different, structurally unrelated DRD2/DRD3 antagonist or ClpP activator to confirm that the observed phenotype is target-specific and not due to the chemical scaffold of dordaviprone.
- Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out DRD2, DRD3, or ClpP in your cell model. The absence of the target should prevent the dordaviprone-induced phenotype.
- Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that dordaviprone is engaging with its intended targets (DRD2 and ClpP) in your cellular model at the concentrations used.



Issue 2: High cellular toxicity observed.

Possible Cause: Off-target effects or excessive on-target activity at high concentrations.

Troubleshooting Steps:

- Toxicity Assay: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of dordaviprone concentrations to determine the cytotoxic threshold in your specific cell line.
- Reduce Incubation Time: If possible, reduce the duration of exposure to dordaviprone to see
 if the toxic effects can be minimized while still observing the desired on-target activity.
- Use of Control Cell Lines: Compare the cytotoxic effects in your experimental cell line with a control cell line that has low or no expression of DRD2 and ClpP.

Quantitative Data

The following tables summarize the available quantitative data for dordaviprone and a related, more potent compound for comparison.

Table 1: Dordaviprone Binding Affinity and Potency

Target	Parameter	Value	Notes
DRD2/DRD3	Ki	3 μΜ	Direct competitive antagonist.[1]
ClpP	EC50	~1.25 µM	Half-maximal effective concentration for activation.[6][7]

Table 2: Comparative Compound Potency



Compound	Target	Parameter	Value	Notes
ONC206	DRD2	Ki	~320 nM	A more potent derivative of dordaviprone.[1]
TR-57	ClpP	EC50	~200 nM	A more potent analog for ClpP activation.[6][7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify the binding of dordaviprone to its intracellular targets (DRD2 and ClpP) in a cellular context.

Methodology:

- Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with dordaviprone at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
- Heating: Heat the cell lysates or intact cells across a range of temperatures to induce thermal denaturation of proteins.
- Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (DRD2 or ClpP) remaining in the soluble fraction using Western blotting or an ELISA-based method.
- Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and dordaviprone-treated samples. A shift in the melting curve to a higher temperature in the presence of dordaviprone indicates target engagement and stabilization.



Protocol 2: Competitive Binding Assay

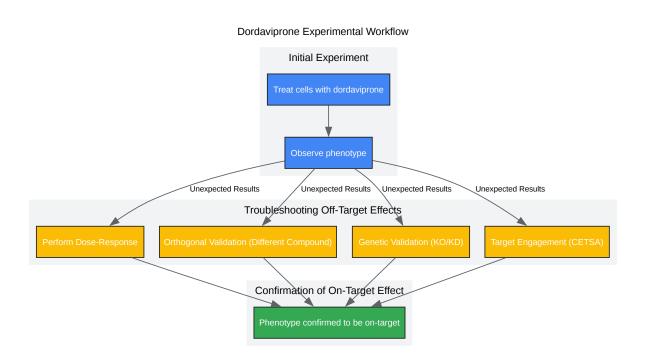
Objective: To determine the binding affinity (Ki) of dordaviprone for its target receptor (e.g., DRD2) in the presence of a labeled competitor ligand.

Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor.
- Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled or fluorescently labeled ligand known to bind to the target receptor, and a range of concentrations of dordaviprone.
- Incubation: Incubate the mixture to allow binding to reach equilibrium.
- Separation: Separate the bound from the free labeled ligand using a filter plate or other appropriate method.
- Detection: Quantify the amount of bound labeled ligand.
- Data Analysis: Plot the amount of bound labeled ligand as a function of the dordaviprone concentration. The resulting competition curve can be used to calculate the IC50 of dordaviprone, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Visualizations Dordaviprone Mechanism of Action Workflow



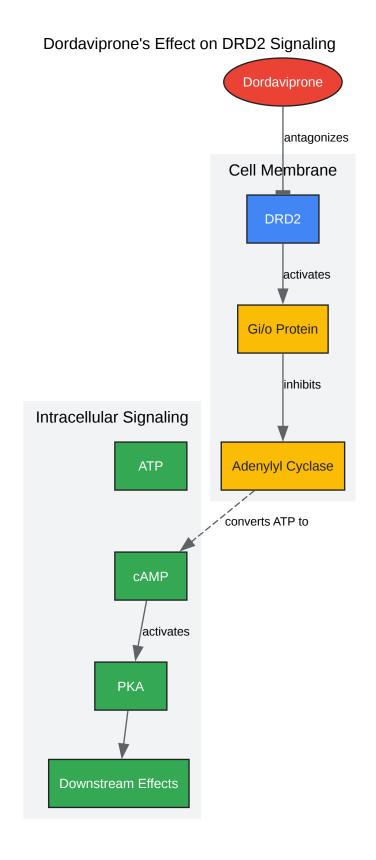


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Caption: Troubleshooting workflow for dordaviprone experiments.

Dopamine D2 Receptor (DRD2) Signaling Pathway





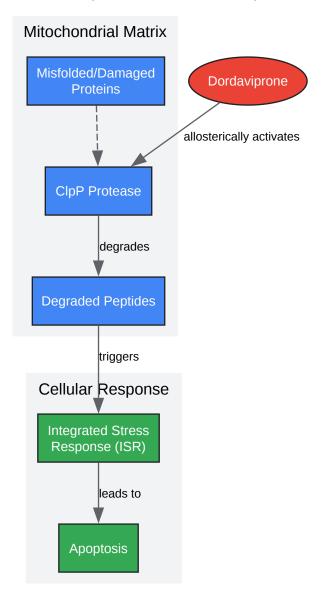
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Caption: Antagonism of DRD2 signaling by dordaviprone.



Mitochondrial ClpP Activation Pathway





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Caption: Allosteric activation of ClpP by dordaviprone.

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